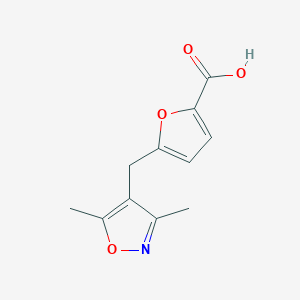

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

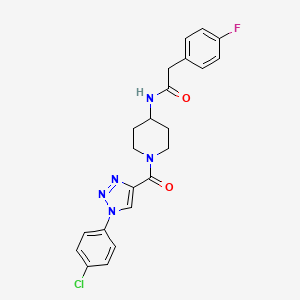

The compound "5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid" is a furan derivative, which is a class of heterocyclic organic compounds with a wide range of applications in pharmaceutical and polymer industries. Furan derivatives are known for their diverse chemical reactivity and biological activities, making them valuable in the synthesis of various therapeutic agents and materials.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of furanyl and pyranyl derivatives from silylated compounds with chlorinated furan or pyran has been reported, leading to compounds with potential antileukemic activities . Additionally, furan carboxylic acids can be synthesized from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system, which demonstrates the biotechnological approach to synthesizing furan derivatives .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The substitution at the furan ring, such as the addition of an isoxazole group, can significantly alter the chemical and physical properties of the compound. The structure of synthesized furan derivatives is often confirmed using techniques like IR and 1H-NMR spectroscopy .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including tautomerism, as seen in the case of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its triazole counterpart . These compounds exhibit thiol-thione tautomerism, which is a dynamic equilibrium between two structural isomers. Furthermore, furan and thiophene derivatives can be transformed into N,N'-dimethylimidazolidines, which can be metallated predominantly at the 5-position of the heteroaromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like "5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid" are influenced by the substituents on the furan ring. These properties include solubility, melting point, and reactivity, which are crucial for their application in drug design and material science. The presence of electron-donating or electron-withdrawing groups can affect the acidity and basicity of the furan ring, as well as its ability to participate in chemical reactions .

Applications De Recherche Scientifique

Fluorination of Heteroaromatic Carboxylic Acids

- Research Focus : The study by Yuan, Yao, and Tang (2017) reports on the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan-, pyrazole-, and isoxazole-carboxylic acids, with Selectfluor. This method is significant for synthesizing fluorinated compounds, which are important in medicinal chemistry and materials science (Yuan, Yao, & Tang, 2017).

Synthesis of Heterocycles

- Research Focus : Lisovenko, Dryahlov, and Dmitriev (2016) demonstrated a three-component synthesis involving furan diones, which resulted in the formation of carboxylic acid derivatives. This process contributes to the development of novel heterocyclic compounds (Lisovenko, Dryahlov, & Dmitriev, 2016).

Tautomerism of Heteroaromatic Compounds

- Research Focus : A study by Boulton and Katritzky (1961) focused on the tautomerism of isoxazole derivatives, which is crucial for understanding the chemical behavior and stability of these compounds in various solvents (Boulton & Katritzky, 1961).

Poly(ester amide)s Synthesis

- Research Focus : Wilsens, Deshmukh, Noordover, and Rastogi (2014) addressed the synthesis of novel poly(ester amide)s containing furandicarboxylic acid. The study is significant for developing new materials with potential applications in various industries (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Biobased Polymers and Materials

- Research Focus : Cruz-Izquierdo et al. (2015) reported on the synthesis of furan oligoesters for the production of biobased polymers and materials, demonstrating the potential of these compounds in green chemistry applications (Cruz-Izquierdo et al., 2015).

Production of Biofuels and Polymers

- Research Focus : Dutta, Wu, and Mascal (2015) described the production of acid chloride derivatives from biomass-derived compounds, highlighting their use in creating biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Synthesis of Heterocyclic Compounds

- Research Focus : Gorak, Obushak, Matiichuk, and Lytvyn (2009) explored the synthesis of heterocycles from arylated furan compounds, contributing to the development of new pharmaceuticals and materials (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

Alkylating Agents

- Research Focus : Hashem, Kandeel, Youssef, and Abou-Elmagd (2006) studied the behavior of certain furanones as alkylating agents, which is important in synthetic chemistry, especially in pharmaceutical synthesis (Hashem, Kandeel, Youssef, & Abou-Elmagd, 2006).

Combinatorial Libraries of Heterocycles

- Research Focus : Sauers and Arnum (2004) described the use of hydroxyalkynyl ketones for the preparation of libraries of furans, isoxazoles, and pyrazoles, which are valuable in drug discovery and material science (Sauers & Arnum, 2004).

Heterocyclic Rearrangement

- Research Focus : Potkin, Petkevich, Lyakhov, and Ivashkevich (2012) demonstrated the rearrangement of isoxazole hydroxamic acids to form oxadiazoles, a reaction important in organic synthesis and pharmaceutical research (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Organic Ligands and Antimicrobial Activity

- Research Focus : Patel (2020) synthesized furan ring-containing organic ligands and their metal complexes, studying their antimicrobial activity, which is crucial in the development of new antimicrobial agents (Patel, 2020).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The isoxazole ring is a common motif in medicinal chemistry and is found in several drugs, so it’s possible that this part of the molecule could interact with biological targets .

Orientations Futures

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and metabolism .

Propriétés

IUPAC Name |

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-9(7(2)16-12-6)5-8-3-4-10(15-8)11(13)14/h3-4H,5H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMEWDWZRFWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)